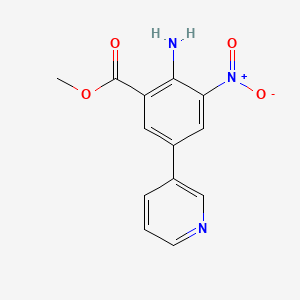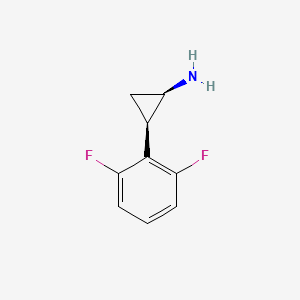
Cis-2-(2,6-difluorophenyl)cyclopropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cis-2-(2,6-difluorophenyl)cyclopropan-1-amine: is an organic compound characterized by a cyclopropyl ring substituted with a 2,6-difluorophenyl group and an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cis-2-(2,6-difluorophenyl)cyclopropan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of racemic chloro phenethyl alcohol.
Chiral Chlorohydrin Formation: Racemic chloro phenethyl alcohol reacts with N-protection proline under the influence of a condensing agent and a catalyst to form chiral chlorohydrin.
Epoxy Compound Formation: The chiral chlorohydrin is then converted into an epoxy compound under alkaline conditions.
Cyclopropyl Ethyl Formate Formation: The epoxy compound reacts with tetraethylenepentamine (TEPA) under alkaline conditions to form cyclopropyl ethyl formate.
Cyclopropanecarboxylic Acid Formation: The ester group is removed from cyclopropyl ethyl formate under alkaline conditions to yield cyclopropanecarboxylic acid.
Target Compound Formation: Finally, cyclopropanecarboxylic acid undergoes Curtius rearrangement with azide to produce this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Cis-2-(2,6-difluorophenyl)cyclopropan-1-amine can undergo oxidation reactions, typically forming corresponding oxides.
Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where the amine group or the fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products:
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Reduced amines and hydrocarbons.
Substitution Products: Various substituted cyclopropylamines.
Wissenschaftliche Forschungsanwendungen
Cis-2-(2,6-difluorophenyl)cyclopropan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a monoamine oxidase inhibitor, which could be useful in treating depression and other neurological disorders.
Biological Research: The compound is used to investigate the mechanisms of enzyme inhibition and the role of cyclopropylamines in biological systems.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Cis-2-(2,6-difluorophenyl)cyclopropan-1-amine involves its interaction with monoamine oxidases. The compound acts as a mechanism-based inhibitor, forming a covalent bond with the enzyme’s active site. This results in the irreversible inhibition of the enzyme, preventing the breakdown of monoamines and thereby increasing their levels in the brain .
Vergleich Mit ähnlichen Verbindungen
- trans-2-(2,6-Difluorophenyl)cyclopropylamine
- cis-2-(3,4-Difluorophenyl)cyclopropylamine
- trans-2-(3,4-Difluorophenyl)cyclopropylamine
Comparison: Cis-2-(2,6-difluorophenyl)cyclopropan-1-amine is unique due to its specific cis configuration, which affects its reactivity and interaction with biological targets. Compared to its trans isomer, the cis configuration may result in different binding affinities and inhibitory effects on enzymes .
Eigenschaften
Molekularformel |
C9H9F2N |
|---|---|
Molekulargewicht |
169.17 g/mol |
IUPAC-Name |
(1R,2R)-2-(2,6-difluorophenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H9F2N/c10-6-2-1-3-7(11)9(6)5-4-8(5)12/h1-3,5,8H,4,12H2/t5-,8+/m0/s1 |
InChI-Schlüssel |
FPGVHAXCODNNAI-YLWLKBPMSA-N |
Isomerische SMILES |
C1[C@@H]([C@@H]1N)C2=C(C=CC=C2F)F |
Kanonische SMILES |
C1C(C1N)C2=C(C=CC=C2F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2S)-4-[(1R)-1-phenylethyl]morpholin-2-yl]benzaldehyde](/img/structure/B8399539.png)


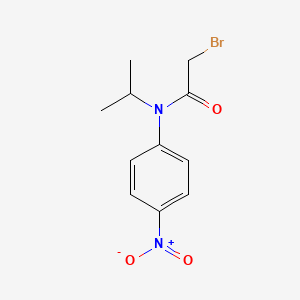

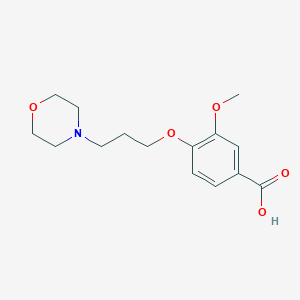
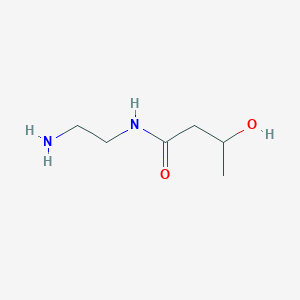
![2-[5-(1H-imidazol-1-yl)pentyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B8399590.png)
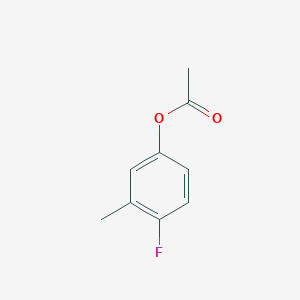
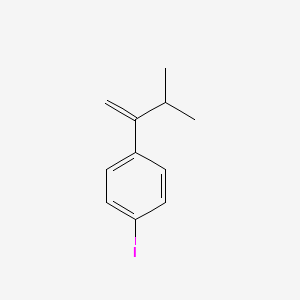
![7-Oxaspiro[bicyclo[4.1.0]heptane-3,2-[1,3]dioxolane]](/img/structure/B8399614.png)

![[2-(4-Chloro-3-hydroxymethyl-phenyl)-ethyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B8399652.png)
